2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves multiple steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., nickel, palladium). Reaction conditions can vary widely but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of chemical and biological properties.
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets 2-Benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione apart from these similar compounds is its unique structural features and the specific functional groups attached to the imidazole ring. These features can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
899388-14-8 |
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Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.454 |
IUPAC Name |
2-benzyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-15-16(2)28-19-20(24-22(28)27(15)18-12-8-5-9-13-18)25(3)23(30)26(21(19)29)14-17-10-6-4-7-11-17/h4-13H,14H2,1-3H3 |
InChI Key |
SFBYIAVEKBQHPU-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
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